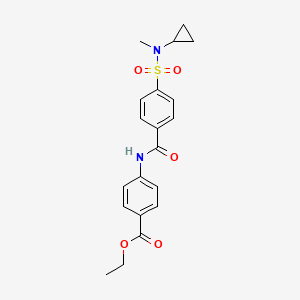
ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate” is an ester formed by the condensation of benzoic acid and ethanol . It contains a benzamido group and a sulfamoyl group, which are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamido and sulfamoyl groups would contribute to the complexity .Chemical Reactions Analysis
Esters can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can make a compound soluble in water, while the presence of nonpolar groups can make it soluble in organic solvents .Aplicaciones Científicas De Investigación
Pyrolysis and Molecular Transformation
Ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate is involved in the study of pyrolysis and molecular transformation processes. Research by Tanikaga, Nozaki, Nishida, and Kaji (1984) on ethyl (2E)-2-phenylsulfinyl-2-alkenoates, which are structurally related to the subject compound, demonstrated the formation of ethyl (2E,4E)-2,4-alkadienoates through thermal reactions. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, highlighting the compound's utility in studying chemical transformations and synthesis routes (Tanikaga et al., 1984).
Supramolecular Chemistry
The compound's framework is also relevant to supramolecular chemistry, as illustrated by Portilla et al. (2007) in their study of substituted 4-pyrazolylbenzoates. These studies explore hydrogen-bonded supramolecular structures, which are crucial for understanding molecular assembly and designing new materials. Such research underpins the compound's significance in developing advanced materials with specific properties (Portilla et al., 2007).
Nonlinear Optical (NLO) Properties
The potential of ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate derivatives in nonlinear optics has been explored through in silico screening for NLO activities using density functional theory (DFT). Kiven et al. (2023) have shown that certain derivatives exhibit significantly larger static and frequency-dependent hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline. This suggests promising applications in the development of new NLO materials (Kiven et al., 2023).
Molecular Characterization and Crystallography
Studies like those by Xing and Nan (2005) contribute to understanding the molecular structure and interactions of compounds containing the ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate moiety. Characterization of molecules through crystallography provides insights into their structural features, aiding in the synthesis of more complex molecules and materials (Xing & Nan, 2005).
Liquid Crystalline Properties
Research into fluorinated monomers containing an ester function in the spacer, such as those related to the subject compound, showcases their utility in creating side chain liquid crystalline polysiloxanes with high smectogen properties. This illustrates the compound's applicability in the development of materials with specific liquid crystalline behaviors, useful in various advanced technological applications (Bracon et al., 2000).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with enzymes such as cytosolic phospholipase a2α (cpla2α) .
Mode of Action
Based on its structural similarity to other sulfamoylbenzoic acid derivatives, it may inhibit the activity of its target enzyme, potentially through competitive inhibition .
Biochemical Pathways
The compound may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects, and their overproduction can contribute to the pathogenesis of inflammatory diseases .
Result of Action
Inhibition of cpla2α could potentially reduce the production of pro-inflammatory eicosanoids, thereby mitigating inflammatory responses .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-3-27-20(24)15-4-8-16(9-5-15)21-19(23)14-6-12-18(13-7-14)28(25,26)22(2)17-10-11-17/h4-9,12-13,17H,3,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKCTKCMUKGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
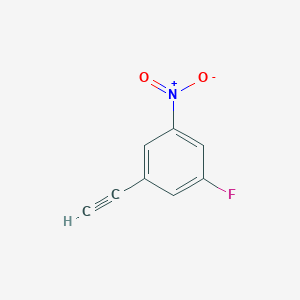

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)
![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
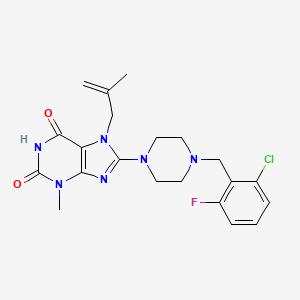
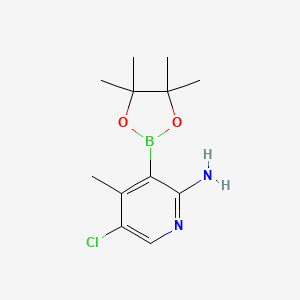

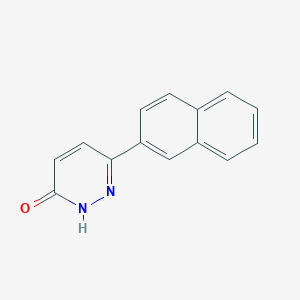
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)